Methyl 5,6-difluoro-1H-benzo[D]imidazole-2-carboxylate
CAS No.:
Cat. No.: VC18327240
Molecular Formula: C9H6F2N2O2
Molecular Weight: 212.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6F2N2O2 |
|---|---|
| Molecular Weight | 212.15 g/mol |
| IUPAC Name | methyl 5,6-difluoro-1H-benzimidazole-2-carboxylate |
| Standard InChI | InChI=1S/C9H6F2N2O2/c1-15-9(14)8-12-6-2-4(10)5(11)3-7(6)13-8/h2-3H,1H3,(H,12,13) |
| Standard InChI Key | RCXZSWHWZBTFGU-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=NC2=CC(=C(C=C2N1)F)F |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of methyl 5,6-difluoro-1H-benzo[d]imidazole-2-carboxylate is characterized by a planar benzimidazole ring system. Key features include:
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Fluorine substituents: The 5- and 6-positions of the benzimidazole ring are fluorinated, enhancing electron-withdrawing effects and influencing intermolecular interactions .
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Carboxylate ester: The methyl ester at position 2 introduces polarity and serves as a modifiable functional group for further derivatization .
Table 1: Key Physicochemical Data
The compound’s crystalline structure and electronic properties remain understudied, though analogous fluorinated benzimidazoles exhibit enhanced thermal stability and solubility in polar solvents .
| Compound | Biological Activity | Fluorination Impact |
|---|---|---|
| Methyl 5,6-difluoro-1H-benzimidazole-2-carboxylate | Predicted kinase inhibition | Enhanced metabolic stability |
| Methyl 1-methyl-1H-benzimidazole-6-carboxylate | Moderate anticancer activity | Reduced electron-withdrawing effects |
| 5,6-Dichloro-1H-benzimidazole-2-carboxylic acid | Antitubercular activity | Increased hydrophobicity |
Computational and Structural Insights
Density functional theory (DFT) studies on related benzimidazoles reveal:
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Electron-deficient aromatic system: Fluorine atoms reduce electron density, favoring interactions with electrophilic biological targets .
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Conformational flexibility: The methyl carboxylate group adopts orientations that influence molecular recognition .
X-ray crystallography of similar compounds shows twisted conformations between the benzimidazole and substituent rings, with dihedral angles near 84° . These structural features may optimize binding to protein active sites.
Applications in Medicinal Chemistry
Methyl 5,6-difluoro-1H-benzo[d]imidazole-2-carboxylate serves as a precursor for:
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Prodrug development: The ester group can be hydrolyzed to a carboxylic acid for enhanced bioavailability .
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Targeted therapeutics: Fluorination improves blood-brain barrier penetration, making it suitable for neuropharmaceuticals .
Industrial and Regulatory Considerations
The compound is classified as "For research use only" (Vulcanchem, 2024). Scalable synthesis remains a challenge due to the need for high-purity fluorinated intermediates . Regulatory hurdles include potential toxicity associated with fluorinated aromatic compounds, necessitating detailed pharmacokinetic studies .
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